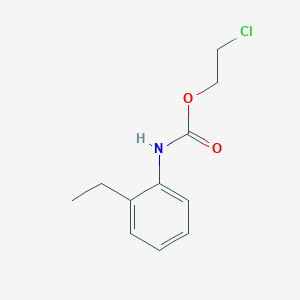

2-chloroethyl N-(2-ethylphenyl)carbamate

Description

2-Chloroethyl N-(2-ethylphenyl)carbamate is a carbamate derivative characterized by a chloroethyl group linked to a carbamate moiety, which is further substituted with a 2-ethylphenyl group. Carbamates are widely studied for their biological activities, including antimicrobial, cytotoxic, and pesticidal properties . Characterization methods such as $^1$H/$^13$C NMR, IR spectroscopy, and mass spectrometry are standard for confirming structural integrity .

The compound’s lipophilicity, a critical determinant of bioavailability, can be assessed via HPLC-derived capacity factors (log k) or calculated logP values . Its biological profile is hypothesized to align with structurally related carbamates, which exhibit cytotoxicity through alkylation or carbamoylation mechanisms .

Properties

CAS No. |

28352-96-7 |

|---|---|

Molecular Formula |

C11H14ClNO2 |

Molecular Weight |

227.69 g/mol |

IUPAC Name |

2-chloroethyl N-(2-ethylphenyl)carbamate |

InChI |

InChI=1S/C11H14ClNO2/c1-2-9-5-3-4-6-10(9)13-11(14)15-8-7-12/h3-6H,2,7-8H2,1H3,(H,13,14) |

InChI Key |

AZIMBFYXNIGIFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)OCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloroethyl N-(2-ethylphenyl)carbamate typically involves the reaction of 2-ethylphenyl isocyanate with 2-chloroethanol. The reaction proceeds under mild conditions, often in the presence of a catalyst or base to facilitate the formation of the carbamate linkage. The general reaction can be represented as follows:

2-ethylphenyl isocyanate+2-chloroethanol→2-chloroethyl N-(2-ethylphenyl)carbamate

Industrial Production Methods: In an industrial setting, the production of 2-chloroethyl N-(2-ethylphenyl)carbamate may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Common solvents used in the process include dichloromethane or toluene, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloroethyl group in 2-chloroethyl N-(2-ethylphenyl)carbamate can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form corresponding substituted products.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and other nucleophiles can react with the chloroethyl group.

Hydrolysis Agents: Acidic or basic solutions can facilitate the hydrolysis of the carbamate group.

Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.

Hydrolysis Products: The primary amine and carbon dioxide are the major products of hydrolysis.

Oxidation Products: Oxidized derivatives of the ethyl group, such as aldehydes or carboxylic acids, can be formed.

Scientific Research Applications

Chemistry: 2-chloroethyl N-(2-ethylphenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may serve as a model compound for investigating the interactions of carbamates with enzymes and other biomolecules.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, such as herbicides and pesticides. Its reactivity allows for the modification of its structure to develop new and effective agrochemical products.

Mechanism of Action

The mechanism of action of 2-chloroethyl N-(2-ethylphenyl)carbamate involves its interaction with nucleophiles in biological systems. The chloroethyl group can undergo nucleophilic substitution reactions with amino acids, proteins, and other biomolecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes and other proteins, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated via ChemDraw (ACD/Percepta).

Pharmacokinetics and Toxicity

- Lipid Solubility: Chloroethyl carbamates with higher logP values (e.g., >3.0) exhibit enhanced tissue penetration but may incur greater toxicity due to nonspecific alkylation .

- Metabolism : Nitrosoureas degrade into reactive isocyanates and hydroxydiazoalkanes, contributing to both therapeutic and toxic effects . In contrast, carbamates like 2-chloroethyl N-(4-methylphenyl)carbamate show stability in plasma, suggesting slower degradation .

- Toxicity : Carbamoylating activity in nitrosoureas correlates with lethal doses (LD$_{10}$), while alkylating activity influences therapeutic indexes .

Mechanistic Differences

- Alkylation vs. Carbamoylation: Nitrosoureas (e.g., PCNU) primarily alkylate DNA at guanine residues, forming cross-links like 1-(3-deoxycytidyl),2-(1-deoxyguanosinyl)ethane . Carbamates may instead inhibit acetylcholinesterase or disrupt membrane integrity .

- Repair Resistance : Resistant glioma cells exhibit reduced cross-link formation due to elevated O$^6$-alkyltransferase activity, a factor less relevant to carbamates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.